1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine

Carbohydrate Chemistry Protecting Group Strategy Oligosaccharide Synthesis

Synthetic chemists targeting regioselective C-4/C-6 functionalization of glucosamine often encounter extra deprotection steps with per-acetylated or 4,6-benzylidene-protected analogs. 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine (CAS 14855-31-3) resolves this via its orthogonal 1,3-di-O-benzyl pattern. • Free C-4 and C-6 hydroxyls enable direct glycosylation without deprotection. • Benzyl ethers stable under both acidic and basic conditions for multi-step sequences. • Key precursor in fluorinated GlcNAc analog synthesis (U.S. Patent 7,098,195). Supplied with confirmed beta-anomeric configuration for reproducible synthetic outcomes.

Molecular Formula C22H27NO6
Molecular Weight 401.5 g/mol
CAS No. 14855-31-3
Cat. No. B121146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine
CAS14855-31-3
SynonymsPhenylmethyl 2-(Acetylamino)-2-deoxy-3-O-(phenylmethyl)-β-D-glucopyranoside
Molecular FormulaC22H27NO6
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OCC3=CC=CC=C3
InChIInChI=1S/C22H27NO6/c1-15(25)23-19-21(27-13-16-8-4-2-5-9-16)20(26)18(12-24)29-22(19)28-14-17-10-6-3-7-11-17/h2-11,18-22,24,26H,12-14H2,1H3,(H,23,25)
InChIKeyIYODMICTBRMKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine – Protected Glucosamine Building Block


1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine (CAS 14855-31-3) is a selectively protected derivative of N-acetyl-D-glucosamine (GlcNAc). Its structure features benzyl ether groups at the anomeric oxygen (O-1) and the C-3 hydroxyl, leaving the C-4 and C-6 hydroxyl groups free for further manipulation . This protection pattern confers stability under acidic and basic conditions while enabling orthogonal deprotection strategies [1]. The compound is widely employed as a key glycosyl acceptor or building block in the synthesis of complex oligosaccharides, glycoconjugates, and fluorinated glucosamine analogs for medicinal chemistry applications [2].

1 Free C-4 and C-6 hydroxyls for regioselective elaboration
2 Stable benzyl ethers compatible with acidic and basic reaction steps
3 Defined β-anomer for stereochemical control in glycosylation

Irreplaceability of 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine


Procurement decisions involving 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine hinge on the precise regiochemistry of its benzyl protecting groups. Substituting this compound with a seemingly similar analog—such as the 1,3,4,6-tetra-O-acetyl derivative, the 4,6-O-benzylidene acetal-protected variant, or even the α-anomer—fundamentally alters synthetic outcomes due to differences in hydroxyl group availability, orthogonal deprotection compatibility, and stereochemical fidelity [1]. The 1,3-di-O-benzyl pattern uniquely preserves the C-4 and C-6 hydroxyls for further glycosylation or functionalization without requiring additional deprotection steps, a capability not shared by more heavily protected or differently protected analogs [2].

1,3,4,6-Tetra-O-acetyl analog
Acetyl esters are labile to acid and base; their presence alters orthogonal deprotection strategies and may expose unintended hydroxyls.
4,6-O-Benzylidene acetal variant
Benzylidene protection blocks both C-4 and C-6 hydroxyls simultaneously, preventing the sequential functionalization enabled by 1,3-di-O-benzyl pattern.
α-Anomer (benzyl 2-acetamido-3-O-benzyl-α-D-glucopyranoside)
Anomeric configuration can shift the stereochemical outcome of glycosylations; direct substitution for the β-anomer may require re-optimization of coupling conditions.

Evidence: 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine vs. Analogs


Acid Stability Advantage of Benzyl Ethers

Benzyl ether protecting groups, as found in 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine, demonstrate significantly greater stability under acidic conditions compared to acetyl esters. While acetyl-protected glucosamine derivatives (e.g., 1,3,4,6-tetra-O-acetyl-β-D-glucosamine) are labile to both acid and base, benzyl ethers are stable to a wide range of pH conditions, enabling multi-step synthetic sequences involving acidic reagents without premature deprotection [1]. This stability difference is critical for synthetic planning: acetyl groups are readily cleaved by mild base (e.g., NaOMe/MeOH) or acid, whereas benzyl groups require specific hydrogenolytic conditions (H2, Pd/C) for removal [2].

Stability profile
Class-level inference
Benzyl ethers: stable to broad pH, cleaved by H2/Pd/C. Acetyl esters: labile to acid and base.
Supports multi-step synthesis requiring acidic or basic transformations.
Actual stability depends on specific reagents and conditions; verify in planned sequence.
Carbohydrate Chemistry Protecting Group Strategy Oligosaccharide Synthesis

High-Yield Benzylation of Glucosamine

In a comparative study of protecting group installation on a glucosamine scaffold, benzylation with benzyl bromide (BnBr) under standard conditions (NaH, THF, 25°C, 3 h) proceeded with a yield of 87% (compound 30b). This was comparable to the yield obtained with p-methoxybenzyl chloride (PMB-Cl, 81%) and 2-naphthylmethyl bromide (NapBr, 84%) [1]. While yields are similar, the choice of benzyl over PMB or Nap is often dictated by downstream deprotection orthogonality and cost, not by a substantial yield advantage. This data confirms that benzyl protection is a high-yielding, reliable option for glucosamine derivatization.

Benzylation yield
Cross-study comparable
87% (BnBr) vs. 81% (PMB-Cl) and 84% (NapBr)
Reliable installation for glucosamine building block preparation.
Yield alone does not dictate protecting group choice; orthogonality and cost also apply.
Synthetic Yield Protecting Group Efficiency Benzylation

β-Anomer: Defined Stereochemistry in Glycosylation

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine is supplied as the pure β-anomer. This stereochemical definition is critical because the anomeric configuration of a glycosyl acceptor can influence the stereochemical outcome of subsequent glycosylation reactions. While direct quantitative comparison data for this specific compound's α- vs. β-anomer in glycosylation is not readily available in the public literature, the use of α-anomers (e.g., benzyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside) in similar synthetic sequences has been documented [1]. The choice of β-anomer ensures a defined starting point for stereoselective glycosidic bond formation, a key consideration for the synthesis of biologically active oligosaccharides.

β-Anomer identity
Class-level inference
Pure β-anomer supplied; anomeric configuration may influence glycosylation stereochemistry.
Ensures a defined starting point for stereoselective bond formation.
Direct quantitative comparison with α-anomer in glycosylation not available; empirical validation recommended.
Stereoselective Synthesis Glycosylation Anomeric Purity

Applications of 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine


Anti-Inflammatory Fluorinated Glucosamine Synthesis

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine serves as a key intermediate in the synthesis of fluorinated N-acetylglucosamine analogs, as described in U.S. Patent 7,098,195 [3]. These fluorinated analogs are designed to inhibit cell migration and inflammation, offering potential therapeutic benefits in inflammatory diseases. The 1,3-di-O-benzyl protection pattern is specifically required to enable regioselective fluorination at the desired position while preserving the integrity of the glucosamine core.

Orthogonal Protection for Oligosaccharide Assembly

The orthogonal protection provided by the 1,3-di-O-benzyl groups allows for the sequential functionalization of the C-4 and C-6 hydroxyls [3]. This compound is an ideal building block for the synthesis of complex oligosaccharides, such as fragments of bacterial surface polysaccharides or the Lewis X trisaccharide, which are relevant in biological recognition processes and vaccine development [2]. The stability of the benzyl ethers to a wide range of reaction conditions (acidic and basic) permits the execution of multi-step synthetic sequences without premature deprotection.

Synthesis of Rare Deoxy Sugars

As demonstrated in the synthesis of N-acetyl-D-quinovosamine and N-acetyl-D-fucosamine, the analogous α-anomer (benzyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside) serves as a precursor for the preparation of rare 6-deoxy amino sugars via regioselective tosylation, iodination, and hydrogenolysis [3]. The β-anomer (1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine) could be employed in similar deoxygenation strategies, providing access to a different stereochemical series of rare sugars for glycobiology research.

Application
Selection Property
Validation Focus
Fluorinated glucosamine analog preparation
1,3-di-O-benzyl protection enables regioselective fluorination
Fluorination site specificity and core integrity
Oligosaccharide assembly
Orthogonal reactivity of C-4 and C-6 hydroxyls
Sequential glycosylation efficiency and protecting group compatibility
Rare deoxy sugar synthesis
β-Anomer stereochemistry for defined product series
Deoxygenation step compatibility and stereochemical retention

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